molecular formula C10H16N2O B13537648 1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine

1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine

Cat. No.: B13537648
M. Wt: 180.25 g/mol
InChI Key: NWJCPOAHHHFDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine typically involves the reaction of 6-methoxypyridine with appropriate amine derivatives under controlled conditions. One common method involves the use of reductive amination, where 6-methoxypyridine is reacted with 2-methylpropan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine: Another pyridine derivative with similar structural features.

    (3R,4S)-1-[6-(6-Methoxypyridin-3-YL)pyrimidin-4-YL]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine: A compound with a pyrimidine ring and additional functional groups.

Uniqueness

1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(6-methoxypyridin-3-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H16N2O/c1-10(2,11)6-8-4-5-9(13-3)12-7-8/h4-5,7H,6,11H2,1-3H3

InChI Key

NWJCPOAHHHFDFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN=C(C=C1)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.